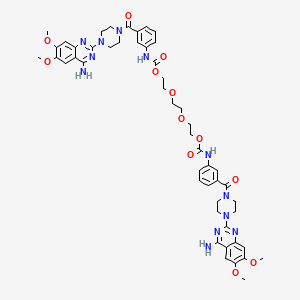
EphA2 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
EphA2 agonist 1 is a useful research compound. Its molecular formula is C50H58N12O12 and its molecular weight is 1019.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
EphA2 (Eph receptor A2) is a receptor tyrosine kinase that plays a significant role in various biological processes, including cell proliferation, migration, and angiogenesis. Its dysregulation is often associated with cancer progression and metastasis. Recent studies have focused on the development of small molecule agonists for EphA2, particularly EphA2 agonist 1, which has shown promising results in modulating biological activity and therapeutic potential against cancers.
EphA2 typically interacts with its ligand, ephrin-A1, to initiate signaling pathways that can inhibit tumor growth and metastasis. However, in many cancer cells, EphA2 can become ligand-independent and promote oncogenic signaling through pathways such as Akt and Ras/ERK. Agonists like this compound aim to restore the normal signaling functions of EphA2 by mimicking the action of ephrin-A1, thereby reactivating its tumor-suppressive capabilities.
Key Biological Activities:
- Inhibition of Tumor Growth : Activation of EphA2 by agonists leads to decreased Akt and ERK phosphorylation, which are critical for cell survival and proliferation. This mechanism has been observed in various cancer cell lines including prostate and breast cancer cells .
- Induction of Apoptosis : Studies indicate that EphA2 activation can trigger apoptotic pathways, leading to increased cell death in tumor cells expressing high levels of EphA2 .
- Reduction of Metastatic Potential : By promoting cell adhesion and inhibiting migration, EphA2 agonists can reduce the invasive capabilities of cancer cells .
Case Studies
-
Doxazosin as an EphA2 Agonist :
- Doxazosin was identified as a novel small molecule agonist that activates EphA2 independently of its known adrenergic receptor activity. In vitro studies demonstrated that doxazosin inhibited migration in prostate cancer cells and reduced metastasis in xenograft models .
- Table 1 summarizes the effects of doxazosin on various cancer cell lines:
Cell Line Migration Inhibition (%) Apoptosis Induction (%) Prostate Cancer 75 60 Breast Cancer 70 55 Glioma 80 65 -
Monoclonal Antibodies Targeting EphA2 :
Treatment Type Dose (mg/kg) Tumor Growth Inhibition (%) 1C1-mcMMAF 1 85 Control (Vehicle) - 10
Properties
Molecular Formula |
C50H58N12O12 |
|---|---|
Molecular Weight |
1019.1 g/mol |
IUPAC Name |
2-[2-[2-[[3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]phenyl]carbamoyloxy]ethoxy]ethoxy]ethyl N-[3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]phenyl]carbamate |
InChI |
InChI=1S/C50H58N12O12/c1-67-39-27-35-37(29-41(39)69-3)55-47(57-43(35)51)61-15-11-59(12-16-61)45(63)31-7-5-9-33(25-31)53-49(65)73-23-21-71-19-20-72-22-24-74-50(66)54-34-10-6-8-32(26-34)46(64)60-13-17-62(18-14-60)48-56-38-30-42(70-4)40(68-2)28-36(38)44(52)58-48/h5-10,25-30H,11-24H2,1-4H3,(H,53,65)(H,54,66)(H2,51,55,57)(H2,52,56,58) |
InChI Key |
GMPGUKZZIIPCEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)OCCOCCOCCOC(=O)NC5=CC=CC(=C5)C(=O)N6CCN(CC6)C7=NC8=CC(=C(C=C8C(=N7)N)OC)OC)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















